molecular formula C10H8ClN3O3S B2647744 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide CAS No. 1825591-39-6

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide

Cat. No.: B2647744
CAS No.: 1825591-39-6
M. Wt: 285.7
InChI Key: AZWMEOHYQFRJPB-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide is an organic compound that features a sulfanyl group attached to a phenyl ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide typically involves the reaction of 4-chloro-2-nitrophenyl sulfide with cyanomethyl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
  • 4-Chloro-2-nitrophenyl phenyl sulfide
  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Uniqueness

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide is unique due to the presence of both a sulfanyl group and a cyanomethyl acetamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMEOHYQFRJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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